molecular formula C22H15N3O B144893 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde CAS No. 138253-30-2

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde

Cat. No.: B144893
CAS No.: 138253-30-2
M. Wt: 337.4 g/mol
InChI Key: MUJWYIMVYGQRAQ-UHFFFAOYSA-N
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Description

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde is a complex organic compound that combines the structural features of terpyridine and benzaldehyde. Terpyridine is a heterocyclic compound derived from pyridine, known for its ability to act as a ligand in coordination chemistry . Benzaldehyde, on the other hand, is an aromatic aldehyde with a characteristic almond-like odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde typically involves the condensation of 2-acetylpyridine with benzaldehyde derivatives. One common method is the reaction of 2-acetylpyridine with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding terpyridine derivative . This reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of benzaldehyde, a key component in the synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde, involves the oxidation of toluene using various oxidizing agents. One method involves the use of air and a vanadium (V) oxide catalyst to oxidize toluene to benzaldehyde . This process is efficient and widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.

Major Products

    Oxidation: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid.

    Reduction: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzyl alcohol.

    Condensation: Various Schiff bases and imines.

Mechanism of Action

The mechanism of action of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde and its derivatives often involves coordination with metal ions. In biological systems, these metal complexes can disrupt cellular processes by targeting specific proteins and pathways. For example, platinum-based complexes of the compound have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This involves the disruption of mitophagy-related protein expression, mitochondrial membrane potential dissipation, and elevation of reactive oxygen species levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde is unique due to the presence of both terpyridine and benzaldehyde moieties, which confer distinct chemical reactivity and coordination properties. This dual functionality allows for the formation of a wide range of metal complexes with diverse applications in chemistry, biology, and materials science.

Properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJWYIMVYGQRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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